molecular formula C4H2Cl3NS B018410 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole CAS No. 105315-40-0

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

Cat. No.: B018410
CAS No.: 105315-40-0
M. Wt: 202.5 g/mol
InChI Key: WEBHZGJGUZLJOM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole: is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-(chloromethyl)thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with multiple enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to specific proteins, affecting their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of 2,4-dichloro-5-(chloromethyl)thiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and transcription factors, which are critical for cell function and survival. Furthermore, 2,4-dichloro-5-(chloromethyl)thiazole can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2,4-dichloro-5-(chloromethyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can alter gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-5-(chloromethyl)thiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dichloro-5-(chloromethyl)thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of 2,4-dichloro-5-(chloromethyl)thiazole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the safe and effective dosage range of 2,4-dichloro-5-(chloromethyl)thiazole in therapeutic applications .

Metabolic Pathways

2,4-Dichloro-5-(chloromethyl)thiazole is involved in various metabolic pathways, interacting with multiple enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of 2,4-dichloro-5-(chloromethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of 2,4-dichloro-5-(chloromethyl)thiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 2,4-dichloro-5-(chloromethyl)thiazole in these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole typically involves the chlorination of 2-amino-4-chloromethylthiazole. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps, such as recrystallization or distillation, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, and in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylthiazole
  • 2,4-Dichloro-5-(methylthio)-1,3-thiazole
  • 2,4-Dichloro-5-(trifluoromethyl)-1,3-thiazole

Comparison: 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for a broader range of chemical modifications and applications. For instance, the chloromethyl group can undergo nucleophilic substitution reactions more readily than a methyl or trifluoromethyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dichloro-5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBHZGJGUZLJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546393
Record name 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-40-0
Record name 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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